Product packaging for AZD9362(Cat. No.:CAS No. 1905412-80-7)

AZD9362

Cat. No.: B1495937
CAS No.: 1905412-80-7
M. Wt: 495 g/mol
InChI Key: PZKWAHCUWGHBLH-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of IGF-1R and IR Signaling Pathways in Preclinical Disease Models

Preclinical research has extensively demonstrated the significance of the IGF-1R and IR signaling pathways in various cancer models. Activation of IGF-1R by its ligands, IGF-1 and IGF-2, triggers a cascade of intracellular events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are fundamental for cell cycle progression and the inhibition of apoptosis (programmed cell death). amegroups.orgpatsnap.comnih.gov The IR, particularly the IR-A isoform which is often overexpressed in cancer cells, can also be activated by IGF-2, contributing to mitogenic signaling.

The aberrant activation of these pathways has been observed in a multitude of cancer types, including breast, lung, colon, and pancreatic cancers. nih.gov In preclinical xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, the inhibition of IGF-1R signaling has been shown to impede tumor growth. nih.govnih.gov Furthermore, the upregulation of IR signaling has been identified as a mechanism of resistance to therapies that target only the IGF-1R. amegroups.org This finding has underscored the importance of dual inhibition of both receptors in preclinical cancer models. nih.gov

Rationale for Targeting IGF-1R and IR in Academic Oncology Research

The rationale for targeting both IGF-1R and IR in oncology research is multifaceted. Firstly, the frequent dysregulation of these pathways in a wide array of human cancers makes them attractive therapeutic targets. Secondly, the development of resistance to therapies that target other critical cancer pathways, such as the estrogen receptor in breast cancer or the epidermal growth factor receptor (EGFR), has been linked to the compensatory activation of IGF-1R/IR signaling. Therefore, co-targeting these pathways is a rational strategy to overcome or prevent therapeutic resistance.

Academic research has focused on elucidating the complex crosstalk between the IGF-1R/IR pathways and other oncogenic signaling networks. This research aims to identify patient populations most likely to benefit from IGF-1R/IR inhibition and to discover effective combination strategies. The development of small molecule tyrosine kinase inhibitors that can simultaneously block both IGF-1R and IR provides a powerful tool for these preclinical investigations.

Overview of AZD9362 within the Landscape of Preclinical Kinase Inhibitor Development

This compound is a potent, small-molecule inhibitor that targets the kinase activity of both IGF-1R and IR. biosynth.com It belongs to a class of compounds developed to address the limitations of targeting only IGF-1R, namely the potential for compensatory signaling through the IR. In the landscape of preclinical kinase inhibitor development, AZD9262 is positioned as a dual inhibitor, distinguishing it from IGF-1R-specific monoclonal antibodies and earlier generation tyrosine kinase inhibitors with more limited target profiles.

While specific preclinical data on this compound, such as IC50 values across various cancer cell lines and detailed in vivo efficacy, are not widely available in the public domain, its development reflects the broader strategy in oncology research to create more comprehensive and effective targeted therapies. The evaluation of such dual inhibitors in preclinical models is crucial for understanding their potential to overcome resistance and improve therapeutic outcomes.

To provide context for the preclinical activity of dual IGF-1R/IR inhibitors, the following table presents data for other well-characterized compounds in this class:

CompoundTarget(s)IC50 (IGF-1R)IC50 (IR)Key Preclinical Findings
Linsitinib (OSI-906) IGF-1R, IR35 nM75 nMDemonstrated anti-proliferative effects in colorectal cancer and stem-like cancer models. nih.govselleckchem.com
BMS-754807 IGF-1R, IR1.8 nM1.7 nMShowed sensitivity in triple-negative breast cancer cell lines. nih.govselleckchem.com
NVP-AEW541 IGF-1R, IR150 nM140 nMPotent inhibitor with greater selectivity for IGF-1R in cell-based assays. selleckchem.com
GSK1904529A IGF-1R, IR27 nM25 nMSelective inhibitor with over 100-fold selectivity for IGF-1R/IR over other kinases. selleckchem.com

Note: IC50 values represent the concentration of the drug required to inhibit the activity of the target by 50% and are indicative of the drug's potency.

The development and preclinical investigation of compounds like this compound are critical steps in the journey to advance novel cancer therapies. While detailed public data on this compound remains limited, the collective research on dual IGF-1R/IR inhibitors highlights the scientific rationale and potential of this therapeutic strategy in oncology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27ClN8O2 B1495937 AZD9362 CAS No. 1905412-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-[4-[4-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN8O2/c1-14-21(15(2)33(30-14)17-7-10-31(11-8-17)23(35)16(3)34)28-24-26-13-19(25)22(29-24)18-12-27-32-9-5-4-6-20(18)32/h4-6,9,12-13,16-17,34H,7-8,10-11H2,1-3H3,(H,26,28,29)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKWAHCUWGHBLH-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCN(CC2)C(=O)C(C)O)C)NC3=NC=C(C(=N3)C4=C5C=CC=CN5N=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2CCN(CC2)C(=O)[C@@H](C)O)C)NC3=NC=C(C(=N3)C4=C5C=CC=CN5N=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Preclinical Development of Azd9362

Rational Design and Optimization Strategies for IGF-1R/IR Inhibitors

The discovery of AZD9362 was the result of a systematic, structure-guided medicinal chemistry effort that began with a series of 2-anilino-pyrimidine inhibitors of IGF-1R. nih.gov An initial focus of the optimization strategy was to improve the physicochemical properties of the lead compounds, particularly by enhancing the cellular lipophilic ligand efficiency (LLE). This led the research team to identify a novel series of 2-(pyrazol-4-ylamino)-pyrimidines as a more promising scaffold. nih.govresearchgate.net

A key breakthrough in enhancing the potency of the series was the strategic replacement of an imidazo[1,2-a]pyridine (B132010) group, present in earlier inhibitors, with the related pyrazolo[1,5-a]pyridine (B1195680) moiety. This specific structural modification resulted in a significant improvement in the inhibitor's cellular potency against IGF-1R. researchgate.netrcsb.org

Further structure-activity relationship (SAR) studies focused on the amino-pyrazole portion of the molecule. Modifications to this group were discovered to be critical for achieving high kinase selectivity. Through careful optimization of the substitutions on the pyrazole (B372694) ring, researchers were able to dial in an excellent selectivity profile and secure pharmacokinetic parameters suitable for oral administration. This multi-faceted optimization campaign culminated in the identification of (2R)-1-[4-(4-{[5-chloro-4-(pyrazolo[1,5-a]pyridin-3-yl)-2-pyrimidinyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)-1-piperidinyl]-2-hydroxy-1-propanone, designated as this compound. researchgate.netrcsb.org

Characterization of Kinase Selectivity Profile of this compound

A critical aspect of the development of this compound was ensuring its specificity for the intended targets, IGF-1R and IR, while minimizing activity against other kinases in the human kinome to avoid potential off-target effects. The substitution of the amino-pyrazole group was a key determinant in achieving excellent kinase selectivity. researchgate.netrcsb.org

While detailed, comprehensive kinase panel data with IC50 values against a broad array of kinases is not publicly available in the primary literature, the discovery program reported this compound as a potent and selective inhibitor. The high potency against the primary target, IGF-1R, is a key characteristic of the compound.

In Vitro Potency of this compound
TargetAssay TypePotency MetricReported Potency
IGF-1RBiochemical Kinase AssayIC50High Potency (Specific value not publicly detailed)
IGF-1RCellular AssayIC50High Potency (Specific value not publicly detailed)
IRBiochemical Kinase AssayIC50High Potency (Specific value not publicly detailed)

This table reflects the high potency of this compound as described in discovery literature; specific IC50 values from broad kinase screening panels are not publicly available.

The rational design process, particularly the modifications to the pyrazole moiety, was crucial in minimizing interactions with other kinases, leading to the designation of this compound as a selective inhibitor. researchgate.net

Structural Biology and Molecular Modeling of IGF-1R/IR-Inhibitor Interactions

Understanding the molecular basis of inhibitor binding is fundamental to rational drug design. The high degree of structural homology between the kinase domains of IGF-1R and IR presents a significant challenge for designing selective inhibitors. X-ray crystallography and molecular modeling have been instrumental in elucidating the binding modes of inhibitors within the ATP-binding pocket of these receptors.

For the chemical series to which this compound belongs, a co-crystal structure of a closely related pyrimidine (B1678525) inhibitor with the IGF-1R kinase domain (PDB ID: 5FXS) provides critical insights into the specific molecular interactions that govern binding affinity and selectivity. rcsb.orgnih.gov

The pyrazolo[1,5-a]pyrimidine (B1248293) core of the inhibitor is positioned deep within the ATP-binding site. The binding is anchored by key hydrogen bond interactions with the hinge region of the kinase domain. Specifically, the pyrimidine nitrogen atoms form hydrogen bonds with the backbone amide and carbonyl groups of residues in the hinge, a canonical binding pattern for many kinase inhibitors.

The pyrazolo[1,5-a]pyridine group extends into a hydrophobic pocket, making favorable van der Waals contacts. The chloro-substituent on the pyrimidine ring also contributes to the binding affinity through interactions within the active site. The optimized amino-pyrazole group, crucial for selectivity, is oriented towards the solvent-exposed region, where its specific substituents can form distinct interactions that are less favorable in the active sites of off-target kinases. rcsb.org This structural understanding confirms the rationale behind the chemical modifications made during the lead optimization process that ultimately led to the discovery of this compound.

Key Molecular Interactions of the Pyrimidine Inhibitor Series with IGF-1R (based on PDB: 5FXS)
Inhibitor MoietyInteracting IGF-1R Residue/RegionInteraction Type
Pyrimidine CoreHinge RegionHydrogen Bonding
Pyrazolo[1,5-a]pyridineHydrophobic PocketVan der Waals Contacts
Amino-pyrazole GroupSolvent-Exposed RegionDetermines Selectivity

Mechanistic Characterization of Azd9362 As a Dual Igf 1r/ir Inhibitor

Inhibition of Receptor Autophosphorylation and Activation

Receptor tyrosine kinases, including IGF-1R and IR, are typically activated upon ligand binding, which triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domains. This autophosphorylation is a critical step for initiating downstream signaling. AZD9362 inhibits this process. Studies have shown that this compound inhibits the autophosphorylation of IGF-1R in fibroblasts and the autophosphorylation of IR in transfected cells. scispace.comnih.gov Specifically, this compound demonstrated an IC50 of 48 nM for inhibiting IGF-1R autophosphorylation and an IC50 of 186 nM for inhibiting IR autophosphorylation in relevant cell lines. nih.gov This indicates that this compound is a potent inhibitor of the activation of both receptors.

Downstream Signaling Pathway Modulation

The activation of IGF-1R and IR leads to the engagement of several intracellular signaling pathways that govern cellular processes like growth, survival, and metabolism. This compound's inhibition of these receptors consequently modulates these downstream cascades.

The PI3K/AKT/mTOR pathway is a major downstream effector of IGF-1R and IR signaling, playing a critical role in cell proliferation, survival, and growth. nih.govscientificarchives.comwikipedia.orgmdpi.com Activation of IGF-1R/IR leads to the recruitment and activation of PI3K, which in turn phosphorylates PIP2 to generate PIP3. PIP3 then recruits and activates AKT, a key kinase that promotes cell survival and growth by phosphorylating various downstream targets, including mTOR. scientificarchives.comnih.gov mTOR, a serine/threonine kinase, exists in two main complexes, mTORC1 and mTORC2, both of which regulate protein synthesis, cell growth, and proliferation. nih.govmdpi.comnih.gov

This compound, by inhibiting IGF-1R and IR, disrupts the upstream signaling that activates the PI3K/AKT/mTOR pathway. Inhibition of IGF-IR/IR has been shown to abrogate AKT membrane localization and phosphorylation, which are dependent on PIP3 production by PI3K. nih.gov This disruption of the PI3K/AKT/mTOR axis contributes significantly to the cellular effects of this compound.

RTK signaling pathways often exhibit complex crosstalk, where activation of one receptor can influence the activity of others or compensate for the inhibition of a parallel pathway. scientificarchives.com In some contexts, inhibition of the PI3K/AKT pathway can lead to feedback upregulation and activation of RTKs, including IGF-1R and IR, as a compensatory mechanism to maintain survival signaling. scispace.comnih.gov

This compound's dual inhibition of IGF-1R and IR is particularly relevant in scenarios where these receptors are involved in mediating resistance to inhibitors targeting other pathways, such as the PI3K/AKT pathway. Studies have demonstrated that genetic or pharmacological inhibition of IGF-1R or IR can sensitize cancer cells to AKT inhibition, suggesting that the IGF axis can play a role in maintaining survival signaling and limiting the efficacy of PI3K and AKT inhibitors. researchgate.netescholarship.org This highlights the importance of targeting the IGF-1R/IR axis to overcome potential resistance mechanisms involving crosstalk with other signaling pathways.

Cellular Mechanisms of Action in Preclinical Models

Preclinical studies using cancer cell lines have provided insights into the cellular mechanisms by which this compound exerts its effects.

This compound has demonstrated antiproliferative activity in various cancer cell line models. By inhibiting the growth-promoting signals mediated by IGF-1R and IR and their downstream PI3K/AKT/mTOR pathway, this compound can suppress the uncontrolled proliferation characteristic of cancer cells. mdpi.comresearchgate.net The antiproliferative effects of this compound have been observed in different cancer cell contexts, suggesting its potential broad applicability.

Here is a summary of some research findings related to this compound's effects:

Study ContextKey FindingCitation
IGF-1R knockout fibroblasts + human IGF-1RInhibition of IGF-1R autophosphorylation (IC50 = 48 nM) nih.gov
CHO cells + human IRInhibition of IR autophosphorylation (IC50 = 186 nM) nih.gov
ER-positive breast cancer cells (MCF-7/LTED)Sensitization to AKT inhibitor (AZD5363) when combined with this compound. nih.gov Enhanced anti-tumor effect. nih.gov nih.govresearchgate.net
MDA-MB-231BO breast cancer cellsAZD3463 (an IGF-1R inhibitor) suppressed proliferation and stimulated apoptosis. amegroups.cn

Note: While AZD3463 is mentioned in one snippet amegroups.cn as an IGF-1R inhibitor with similar downstream effects, the primary focus of this article is this compound.

Preclinical Efficacy Studies of Azd9362

In Vitro Efficacy in Diverse Disease Models

Evaluation of Growth Inhibition Across Various Cancer Cell Lines

AZD3463 has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly in neuroblastoma (NB). Studies have shown that its cytotoxic effect is dose-dependent. The compound's efficacy was evaluated using cell viability assays, which revealed significant inhibition of neuroblastoma cell proliferation in both ALK wild-type (WT) and ALK mutant cell lines. nih.gov

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for several neuroblastoma cell lines. These results indicate a broad efficacy against this cancer type, irrespective of the ALK mutational status. nih.gov Additionally, in FLT3-ITD positive acute myeloid leukemia (AML) cells (MOLM-13), AZD3463 showed an EC50 value of approximately 30 nM. researchgate.net

Cell LineCancer TypeALK StatusIC50 Value (µM)Source
IMR-32NeuroblastomaAmplified2.802 nih.govmedchemexpress.com
NGPNeuroblastomaF1174L Mutation14.55 nih.govmedchemexpress.com
NB-19NeuroblastomaF1174L Mutation11.94 medchemexpress.com
SH-SY5YNeuroblastomaWild Type1.745 nih.govmedchemexpress.com
SK-N-ASNeuroblastomaWild Type21.34 nih.govmedchemexpress.com
LA-N-6NeuroblastomaWild Type16.49 medchemexpress.com
MOLM-13Acute Myeloid LeukemiaFLT3-ITD~0.030 researchgate.net

Assessment of Cellular Viability and Clonogenic Survival

The impact of AZD3463 on cellular viability has been confirmed through multiple assay types. In neuroblastoma cell lines, treatment with AZD3463 led to significant, dose-dependent reductions in cell viability. nih.gov This was visualized through morphological changes and quantified using assays like the Cell Counting Kit-8 (CCK-8). nih.gov Furthermore, Propidium Iodide (PI) staining followed by flow cytometry analysis confirmed that AZD3463 effectively induces cell death within hours of treatment. nih.govnih.gov In studies on breast cancer, the MTT assay was used to measure cell proliferation, demonstrating that AZD3463 could attenuate the stimulatory effect of IGF-1 on the viability of MDA-MB-231BO breast cancer cells. nih.govnih.gov

Clonogenic survival assays are a gold-standard method to determine the ability of a single cell to undergo indefinite proliferation to form a colony, thereby assessing the long-term efficacy of a cytotoxic agent. nih.gov While the effect of AZD3463 in combination with other agents on colony formation has been noted, specific data from standalone clonogenic survival assays for AZD3463 are not extensively detailed in the available literature. researchgate.net

In Vivo Efficacy in Animal Xenograft Models

Tumor Growth Inhibition Studies in Murine Models

The in vivo anti-tumor activity of AZD3463 has been demonstrated in orthotopic xenograft mouse models of neuroblastoma and breast cancer. In neuroblastoma models using SH-SY5Y (ALK WT) and NGP (ALK F1174L mutant) cells, AZD3463 strongly suppressed tumor growth. nih.govnih.gov Treatment of mice bearing SH-SY5Y xenografts resulted in almost complete tumor regression, and significant regression was also observed in the NGP xenograft model. researchgate.net

In a breast cancer bone metastasis model, the efficacy of AZD3463 was evaluated in mice inoculated with MDA-MB-231BO cells into the tibia. nih.govnih.gov Bioluminescent imaging was used to quantify the tumor load. The study found that AZD3463, both alone and in combination with zoledronic acid (ZA), significantly ameliorated tumor progression and protected against bone loss. researchgate.netresearchgate.net The combination of AZD3463 and ZA, in particular, exhibited a synergistic effect and greater antitumor activity compared to either agent used individually. nih.govnih.gov

Cancer TypeXenograft ModelTreatmentKey FindingsSource
NeuroblastomaSH-SY5Y (orthotopic)AZD3463Almost complete tumor regression. nih.govresearchgate.net
NeuroblastomaNGP (orthotopic)AZD3463Significant tumor regression. nih.govresearchgate.net
Breast Cancer (Bone Metastasis)MDA-MB-231BO (intratibial)AZD3463Suppressed tumor proliferation and ameliorated tumor progression. nih.govnih.govresearchgate.net
Breast Cancer (Bone Metastasis)MDA-MB-231BO (intratibial)AZD3463 + Zoledronic AcidSynergistic effect with greater antitumor activity than monotherapy. nih.govnih.govresearchgate.net

Molecular and Histopathological Endpoints in Preclinical Xenografts

Molecular analyses of tumors from xenograft models have elucidated the mechanism of action of AZD3463. In neuroblastoma xenografts, treatment with AZD3463 effectively blocked the activation of the PI3K/AKT/mTOR signaling pathway. nih.govnih.gov Western blot analysis of tumor tissues showed that the compound efficiently blocked the phosphorylation of Akt and ribosomal protein S6 (RPS6) and induced the cleavage of PARP and caspase 3, which are markers of apoptosis. researchgate.net The induction of the autophagy marker LC3 A/BII was also observed, indicating that AZD3463 triggers multiple cell death pathways in vivo. nih.govresearchgate.net

Histopathological examinations have confirmed the anti-tumor effects of AZD3463 at the tissue level. In the breast cancer bone metastasis model, immunohistochemistry (IHC) and hematoxylin-eosin (H&E) staining were performed on bone tissue. researchgate.net IHC analysis for cytokeratin 7 (CK7), a marker for breast cancer, showed a reduction in tumor lesions in treated animals. H&E staining further confirmed the reduction of invasive lesions in the bone. researchgate.net In neuroblastoma models, analysis of tumor tissues after treatment showed evidence of induced apoptosis and autophagy. researchgate.net

Therapeutic Potential in Specific Preclinical Disease Contexts

The preclinical data for AZD3463 highlight its therapeutic potential in several specific cancer contexts.

Neuroblastoma: AZD3463 shows significant promise for the treatment of neuroblastoma, a common childhood malignancy. nih.gov Its ability to inhibit the proliferation of neuroblastoma cells regardless of ALK mutational status is a key advantage. nih.gov It has demonstrated efficacy against cell lines with wild-type ALK as well as those with activating mutations (F1174L and D1091N) that can confer resistance to other ALK inhibitors like crizotinib. nih.govnih.gov The potent induction of both apoptosis and autophagy suggests a robust mechanism for overcoming tumor cell survival. nih.gov Furthermore, AZD3463 was found to enhance the cytotoxic effects of doxorubicin, a standard chemotherapy agent, suggesting its potential in combination therapies to increase efficacy and potentially reduce chemotherapy-related toxicity. nih.govnih.gov

Breast Cancer Bone Metastasis: The bone is a frequent site of metastasis for breast cancer, leading to significant complications. nih.gov The IGF-1/IGF-1R signaling pathway is critically involved in the survival and proliferation of cancer cells within the bone microenvironment. nih.gov Preclinical studies using the MDA-MB-231BO osteotropic breast cancer cell line have shown that AZD3463 can effectively inhibit key processes in bone metastasis. nih.gov By blocking IGF-1R, AZD3463 dose-dependently reduces cancer cell viability and invasive potential. nih.gov Its efficacy in an in vivo model of bone metastasis, particularly its synergistic activity with the bisphosphonate zoledronic acid, underscores its potential as a therapeutic agent to treat and manage skeletal metastases in breast cancer patients. nih.gov

Focus on Estrogen Receptor Alpha-Positive Breast Cancer Models

No preclinical data for AZD9362 in estrogen receptor alpha-positive (ERα+) breast cancer models were found in the public domain.

Exploration in Other Preclinical Cancer Indications

No preclinical data for this compound in other cancer indications were found in the public domain.

Combination Therapy Strategies and Preclinical Rationale

Synergistic Antitumor Activity with AKT Pathway Inhibitors

The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently dysregulated in various cancers, promoting cell growth, survival, and resistance to therapy nih.govnih.gov. Inhibiting components of this pathway, such as AKT, is a rational strategy in cancer treatment. AZD5363 (Capivasertib) is an example of a potent AKT inhibitor that has been investigated in preclinical and clinical settings wikipedia.orgcenmed.commrc.ac.ukguidetopharmacology.org. AZD8835 and AZD8186 are inhibitors targeting specific isoforms of PI3K, upstream of AKT in the pathway nih.govnih.gov.

Rationale for Combined Inhibition of IGF-1R/IR and AKT Signaling

While direct preclinical data on the combination of AZD9362, an IGF-1R inhibitor google.com, with AKT inhibitors is not extensively detailed in the provided snippets, the rationale for combining inhibition of the IGF-1R/IR axis with the AKT pathway stems from the interconnectedness of these signaling networks. The IGF-1R and insulin (B600854) receptor (IR) can activate the PI3K/AKT pathway. Targeting both the upstream receptors (IGF-1R/IR) and the downstream effector (AKT) could potentially lead to more comprehensive pathway blockade and overcome resistance mechanisms that might arise from inhibiting only one node. One search result mentions that an autocrine IGF-I/insulin receptor axis can compensate for something, suggesting a potential feedback loop that could be targeted by combination therapy scispace.com.

Preclinical Evidence from In Vitro and In Vivo Combination Studies

Preclinical studies evaluating combinations involving AKT inhibitors, such as AZD5363, have demonstrated synergistic effects in certain cancer models. For instance, AZD5363 has been shown to synergistically enhance cell death in triple-negative breast cancer (TNBC) cells when combined with a PARP inhibitor, promoting ferroptosis mdpi.com. This synergy was linked to glutathione (B108866) depletion and lipid peroxidation mdpi.com. While this specific example involves a PARP inhibitor rather than an IGF-1R inhibitor, it illustrates the principle of synergistic activity observed with AKT inhibitors in combination. The success of combination therapy in preclinical settings relies on demonstrating synergism nih.gov.

Exploration of Other Preclinical Combination Partners

Beyond AKT inhibitors, preclinical studies explore various other agents in combination with targeted therapies to enhance efficacy. The choice of combination partners is often guided by the understanding of signaling pathways and potential resistance mechanisms. For example, AZD4547, an FGFR inhibitor, has shown antiproliferative effects in tumor cell lines with deregulated FGFR expression and dose-dependent inhibition of tumor growth in xenograft models tocris.comwikipedia.org. While not directly combined with this compound in the provided snippets, this highlights the preclinical evaluation of different targeted agents in combination strategies. Another study explored combining a PARP inhibitor with an NPC1L1 inhibitor or an AKT inhibitor (AZD5363) in TNBC, showing synergistic enhancement of cell death mdpi.com.

Mechanistic Insights into Enhanced Efficacy in Combination Regimens

Understanding the mechanisms behind the enhanced efficacy of combination therapies is crucial for rational drug development. Combination approaches can address tumor heterogeneity and potentially overcome or prevent the development of drug resistance nih.govharvard.edu.

Overcoming Compensatory Signaling Feedback Loops

One significant mechanism contributing to resistance to targeted therapies is the activation of compensatory signaling pathways, often through feedback loops nih.gov. When a particular pathway is inhibited, cancer cells can activate alternative routes or upregulate components within the same pathway to maintain survival and proliferation signals nih.gov. Targeting multiple nodes within a pathway or parallel pathways through combination therapy can help overcome these feedback mechanisms nih.gov. The concept of feedback loops is a universal mechanism in biological systems to maintain homeostasis lumenlearning.com. In the context of cancer, dysregulation of these feedback loops can contribute to uncontrolled proliferation and drug resistance nih.gov. Combining an IGF-1R inhibitor like this compound with an AKT inhibitor could potentially interrupt feedback loops where IGF-1R signaling is upregulated upon AKT inhibition, or vice versa, thereby preventing compensatory pathway activation scispace.comnih.gov.

Modulation of Tumor Microenvironment Interactions in Preclinical Settings

The tumor microenvironment (TME), comprising various cell types including immune cells, fibroblasts, and endothelial cells, plays a critical role in tumor growth, progression, and response to therapy frontiersin.orgmdpi.com. Preclinical studies investigate how combination therapies can modulate the TME to enhance antitumor immunity or disrupt pro-tumorigenic interactions frontiersin.orgnih.gov. While direct information on this compound's effects on the TME in combination is not available in the provided results, studies with other agents highlight the importance of this aspect. For instance, NPC1L1 inhibition was shown to amplify PARP inhibitor-induced immune responses, increasing CD8+ T cell infiltration and cytotoxicity in TNBC tumors mdpi.com. Preclinical models, such as syngeneic mouse models, are valuable tools for studying the complex interactions within the TME and evaluating the impact of combination therapies frontiersin.org. Understanding how combinations influence the stromal and immune components of the TME is crucial for developing effective strategies mdpi.comnih.gov.

Compound Names and PubChem CIDs

Mechanisms of Acquired Resistance and Strategies for Overcoming Them

Identification of Compensatory Resistance Pathways in Preclinical Models

Preclinical studies have identified compensatory signaling pathways that can be activated in cancer cells upon treatment with targeted therapies, contributing to acquired resistance nih.govpatsnap.comharvard.edu. For instance, in ER+ breast cancer cells resistant to long-term estrogen deprivation (LTED), inhibition of the PI3K/AKT pathway with AZD5363 led to a compensatory upregulation and activation of the IGF-I/InsR signaling axis nih.govpatsnap.com. This suggests that the cancer cells rewire their signaling networks to maintain growth and survival when a primary pathway is inhibited nih.govamegroups.org.

Role of Receptor Tyrosine Kinase Upregulation and Activation in Resistance

Upregulation and activation of receptor tyrosine kinases (RTKs) are frequently observed mechanisms of acquired resistance to targeted therapies, including those inhibiting pathways downstream of RTKs nih.govpatsnap.comamegroups.orgoaepublish.com. In the context of AZD9362, which targets IGF-IR and InsR, studies have shown that inhibition of other pathways, such as AKT, can lead to the upregulation and activation of IGF-IR and InsR nih.govpatsnap.com. This feedback loop can limit the efficacy of the initial therapy by providing alternative signaling routes that promote cancer cell survival and proliferation nih.govpatsnap.com. The activation of these compensatory RTKs can reprogram canonical signaling pathways, contributing to adaptive resistance that can occur relatively quickly after starting treatment amegroups.org.

Development of Preclinical Models for Studying Resistance

Preclinical models are essential tools for investigating the mechanisms of acquired drug resistance and evaluating potential strategies to overcome it nih.govnih.gov. These models allow for in-depth functional studies and the comparison of different therapeutic approaches nih.gov.

Drug-Adapted Cancer Cell Line Models for Resistance Induction

Drug-adapted cancer cell lines are a widely used preclinical model for studying acquired resistance nih.govnih.gov. These models are generated by exposing cancer cell lines to increasing concentrations of a drug over an extended period, mimicking the selective pressure that leads to resistance in patients nih.govbiorxiv.org. This process allows for the isolation and characterization of resistant cell populations and the identification of the underlying molecular alterations nih.govnih.gov. Studies using drug-adapted cell lines have successfully identified clinically relevant resistance mechanisms to various targeted and cytotoxic agents nih.gov.

Application of Genetic Screening Approaches (e.g., CRISPR/Cas9) to Identify Resistance Factors

Genetic screening approaches, such as those utilizing CRISPR/Cas9 technology, are powerful tools for systematically identifying genes and pathways that contribute to drug resistance mdpi.comfrontiersin.orgworc.ac.uk. CRISPR/Cas9 enables targeted modifications of DNA sequences, allowing researchers to knock out or edit specific genes to determine their role in the development of resistance mdpi.comworc.ac.ukfrontiersin.org. This can help pinpoint novel resistance factors and validate the functional importance of candidate genes identified through other methods frontiersin.org. While CRISPR/Cas9 has shown promise in identifying factors related to drug resistance in various contexts, including respiratory disorders and antibiotic resistance in bacteria, its specific application in identifying resistance factors to this compound would involve targeting genes suspected to be involved in compensatory pathways or those that, when altered, confer resistance to IGF-IR/InsR inhibition nih.govbiorxiv.org.

Rational Design of Combination Strategies to Circumvent Resistance in Preclinical Settings

Based on the understanding of resistance mechanisms, rational combination strategies can be designed and tested in preclinical models to circumvent or delay the emergence of resistance nih.govamegroups.orgnih.gov. For example, if compensatory activation of RTKs like IGF-IR and InsR is identified as a resistance mechanism to a particular therapy, combining that therapy with an inhibitor targeting IGF-IR/InsR, such as this compound, could potentially restore sensitivity and enhance anti-tumor effects nih.govnih.gov. Preclinical studies have demonstrated that combining AZD5363 (an AKT inhibitor) with this compound (an IGF-IR/InsR inhibitor) was significantly superior to AZD5363 alone in inhibiting tumor growth in ER+ breast cancer models with acquired resistance to estrogen deprivation nih.govnih.gov. This highlights the potential of targeting compensatory pathways to overcome resistance. The combined blockade of IGF-IR/InsR with inhibitors of other RTKs, such as EGFR, has also shown enhanced inhibition of downstream signaling and suppressed resistance to single-receptor blockades in preclinical investigations across various cancer types researchgate.net.

Future Directions and Research Gaps in Azd9362 Research

Refinement of Preclinical Models for Translational Relevance

A significant challenge in the development of targeted therapies like AZD9362 lies in the predictive power of preclinical models. nih.govresearchgate.net The vast majority of existing cancer models, particularly for diseases like Alzheimer's where similar signaling pathways are studied, are transgenic and may not fully replicate the complexity of sporadic human disease, thus lacking predictive and construct validity. nih.govresearchgate.net For oncology, while there is consistent preclinical evidence for the activity of insulin-like growth factor-1 receptor (IGF-1R) inhibition across various tumor models, translating these findings into clinical success has been challenging. nih.govresearchgate.net

Future research must focus on developing more sophisticated and human-relevant preclinical models. An ideal model should not only recapitulate the primary tumor's genetic and histological features but also its metabolic state and the intricate interorgan crosstalk that influences disease progression. mdpi.com For a dual IGF-1R/Insulin (B600854) Receptor (IR) inhibitor like this compound, this is particularly crucial. Models that accurately reflect the metabolic dysregulation often seen in cancer patients would provide a more relevant system to evaluate both the efficacy and the systemic effects of dual pathway inhibition. mdpi.com

Key areas for refinement include:

Patient-Derived Xenografts (PDX): Expanding the use of PDX models, which better retain the characteristics of the original human tumor compared to traditional cell line-derived xenografts.

Genetically Engineered Mouse Models (GEMMs): Developing GEMMs that more accurately reflect the complex genetic alterations and tumor microenvironment of human cancers where the IGF-1R/IR pathway is implicated.

Organoid and 3D Culture Systems: Utilizing patient-derived organoids to provide a high-throughput platform for assessing drug response in a system that mimics the three-dimensional architecture and heterogeneity of the original tumor.

Humanized Mouse Models: Employing models with a reconstituted human immune system to investigate the interplay between IGF-1R/IR inhibition and the anti-tumor immune response.

Improving the translational relevance of these models is essential to bridge the gap between promising preclinical data and successful clinical outcomes for next-generation inhibitors. mdpi.comnih.gov

Identification of Novel Biomarkers for IGF-1R/IR Pathway Modulation and Response in Preclinical Systems

A critical gap in the clinical development of IGF-1R inhibitors has been the lack of robust biomarkers to select patients who are most likely to respond. researchgate.net While preclinical studies show the involvement of the IGF-1R pathway in numerous cancers, clinical responses have been limited to subsets of patients. nih.govnih.gov Future preclinical research on this compound must prioritize the identification and validation of predictive biomarkers.

The IGF signaling pathway is a complex network involving ligands (IGF-1, IGF-2), receptors (IGF-1R, IR), and multiple binding proteins (IGFBPs), which modulate ligand availability and activity. nih.govmdpi.comnih.gov Downstream signaling occurs primarily through the PI3K/Akt and Ras/Raf/ERK pathways, which are central to cancer cell proliferation, survival, and metabolism. researchgate.netmdpi.commdpi.com

Future research should focus on a multi-faceted biomarker strategy in preclinical models:

Genomic Biomarkers: Investigating genetic alterations in the IGF pathway components (e.g., IGF1R amplification, mutations in downstream effectors like PI3K and Ras) that could predict sensitivity to this compound.

Expression-Based Biomarkers: Moving beyond simple IGF-1R expression to evaluate the expression signature of the entire pathway, including ligands, receptors, and key signaling nodes. For instance, high expression of IGF-1 in malignant lung tissue has been noted as a potential indicator. nih.gov

Phospho-Proteomics: Utilizing techniques to measure the phosphorylation status of IGF-1R, IR, and downstream proteins like Akt and ERK in preclinical models upon treatment with AZD9262. This provides a direct readout of pathway inhibition.

Circulating Biomarkers: Exploring circulating levels of IGFs and IGFBPs as non-invasive biomarkers of pathway activity and response.

Table 1: Key Components of the IGF-1R/IR Signaling Pathway for Biomarker Discovery

Category Component Function in Pathway Potential as Biomarker
Ligands IGF-1, IGF-2 Activate IGF-1R and IR Circulating levels may indicate pathway dependency
Receptors IGF-1R, IR Initiate downstream signaling Expression levels, gene amplification, mutations
Binding Proteins IGFBPs Modulate ligand bioavailability Circulating levels can alter pathway activity
Downstream Effectors IRS, Shc Adaptor proteins that recruit signaling molecules Phosphorylation status indicates pathway activation
Signaling Pathways PI3K/Akt, Ras/MAPK Mediate proliferation, survival, and metabolism Activation status (e.g., p-Akt) as a pharmacodynamic marker

Identifying a validated biomarker or a composite biomarker signature in relevant preclinical systems will be essential for designing targeted clinical trials for this compound. researchgate.net

Further Elucidation of Off-Target Interactions and Selectivity in Kinome Profiling

While this compound is designed as a dual inhibitor of IGF-1R and IR, a comprehensive understanding of its broader kinome selectivity is crucial. Kinase inhibitors frequently exhibit polypharmacology, binding to multiple kinases beyond their intended targets. nih.gov These off-target interactions can contribute to both therapeutic efficacy and toxicity. Therefore, a key area for future research is the exhaustive characterization of this compound's interaction landscape across the human kinome.

Systematic, quantitative chemical proteomics approaches can provide apparent dissociation constants (Kdapp) for hundreds of kinases simultaneously, offering a global view of an inhibitor's selectivity profile. nih.gov Early preclinical data for related compounds have demonstrated high selectivity, with significant inhibition of IGF-1R and IR without substantially affecting other kinases. nih.gov However, subtle off-target activities can be missed in limited screening panels.

Future research directions should include:

Dose-Resolved Kinome Profiling: Performing comprehensive screens at multiple concentrations of this compound to identify not only high-affinity off-targets but also weaker, yet potentially biologically relevant, interactions.

Cell-Based Target Engagement Assays: Using techniques like cellular thermal shift assays (CETSA) in relevant preclinical models to confirm that this compound engages with its intended targets (IGF-1R/IR) and potential off-targets within a cellular context.

Phenotypic Screening: Correlating the kinome-wide interaction data with cellular phenotypes to understand the functional consequences of any identified off-target activities.

A thorough elucidation of the selectivity profile will provide a more complete mechanistic understanding of this compound's biological effects and help anticipate potential translational challenges.

Table 2: Methodologies for Kinome Selectivity Profiling

Methodology Principle Information Gained
Biochemical Assays In vitro measurement of kinase activity inhibition using purified enzymes. IC50/Ki values for a predefined panel of kinases.
Chemical Proteomics Affinity chromatography using immobilized kinase inhibitors (e.g., Kinobeads) followed by mass spectrometry. Identification and quantification of drug-target interactions directly from cell lysates, providing Kdapp values across a large portion of the expressed kinome. nih.gov
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding in intact cells or cell lysates. Confirms target engagement in a physiological context.

Advancing Drug Discovery Methodologies for Next-Generation IGF-1R/IR Inhibitors

The challenges encountered with first-generation IGF-1R inhibitors have spurred the development of innovative drug discovery methodologies aimed at producing next-generation agents with improved properties. patsnap.com Future research focused on compounds like this compound should leverage these advancements to identify molecules with superior selectivity, novel mechanisms of action, and the ability to overcome resistance.

One of the primary challenges for dual IGF-1R/IR inhibitors is separating the desired anti-cancer effects from the metabolic side effects caused by IR inhibition. patsnap.com While targeting both receptors can overcome resistance mediated by receptor crosstalk, achieving a therapeutic window is critical.

Future drug discovery efforts could explore several advanced methodologies:

Structure-Kinetics Relationships (SKR): Systematically optimizing not just the binding affinity (potency) but also the drug-target residence time (off-rate). Inhibitors with slow off-rates, like the class this compound belongs to, can provide prolonged pathway inhibition even after the systemic drug concentration has decreased, potentially allowing for less frequent dosing and an improved therapeutic index. nih.gov

Proteolysis Targeting Chimeras (PROTACs): Designing bifunctional molecules that link the target protein (IGF-1R) to an E3 ubiquitin ligase, leading to the target's degradation rather than just its inhibition. patsnap.com This approach offers the potential for more sustained pathway disruption and could overcome resistance mechanisms related to receptor overexpression. patsnap.com

Allosteric Inhibitors: Developing inhibitors that bind to sites other than the highly conserved ATP-binding pocket. This could yield molecules with greater selectivity against the closely related insulin receptor and other kinases.

These advanced approaches represent a move beyond traditional occupancy-driven pharmacology and offer promising avenues for creating more effective and safer IGF-1R/IR-targeted therapies. patsnap.compatsnap.com

Integration of Systems Biology and Computational Approaches in Preclinical Evaluation

The complexity of the IGF-1R/IR signaling network and its extensive crosstalk with other pathways necessitates the use of systems biology and computational modeling for a deeper understanding of drug action. nih.gov Evaluating this compound in preclinical models presents an opportunity to integrate these approaches to build predictive models of drug response and resistance.

Key future directions for integrating these approaches include:

Gene Regulatory Network (GRN) Modeling: Using transcriptomic data from preclinical models treated with this compound to infer the GRNs that govern cellular responses. This can help identify key drivers of sensitivity and resistance that may not be immediately obvious from the primary signaling pathway. nih.gov

Dynamic Pathway Modeling: Developing mathematical models that simulate the flow of information through the IGF-1R/IR and interconnected pathways (e.g., EGFR, mTOR). These models can predict how inhibition of IGF-1R/IR might lead to compensatory activation of other pathways, a common mechanism of drug resistance. mdpi.com

Multi-Task Machine Learning: Employing advanced machine learning algorithms to build predictive models of kinome-wide polypharmacology. These models can be trained on existing large-scale datasets to predict the likely off-target profile of new compounds, guiding medicinal chemistry efforts. nih.gov

By integrating computational and systems-level analyses into the preclinical evaluation of this compound, researchers can gain a more holistic understanding of its mechanism of action and develop more robust hypotheses for its clinical translation.

Q & A

Q. What are the primary pharmacological mechanisms of AZD9362, and how are they validated in preclinical models?

this compound’s mechanism of action is typically assessed through kinase inhibition assays and downstream signaling analysis (e.g., immunoblotting for phosphorylated targets). In preclinical breast cancer models, its efficacy was evaluated by measuring tumor volume regression and biomarker modulation (e.g., AKT pathway suppression). Researchers should validate findings using orthogonal methods such as RNA sequencing or CRISPR-based gene silencing to confirm target specificity .

Q. What in vivo experimental designs are recommended for evaluating this compound’s efficacy and toxicity?

Standard protocols involve xenograft models with tumor-bearing mice randomized into treatment groups (e.g., vehicle control, monotherapy, combination therapy). Dosing regimens (e.g., 25 mg/kg/day p.o. for this compound) should account for pharmacokinetic parameters like bioavailability. Toxicity is monitored via body weight changes, hematological profiling, and histopathology. highlights the importance of adjusting doses when combining therapies to avoid excessive toxicity .

Q. How should researchers address variability in this compound response across cell lines or animal models?

Variability can arise from genetic heterogeneity or differences in model systems. Mitigation strategies include:

  • Using isogenic cell lines to isolate genetic factors.
  • Validating results across multiple models (e.g., patient-derived xenografts vs. cell-line-derived xenografts).
  • Applying statistical tools like ANOVA to identify significant outliers and confounders .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data between in vitro and in vivo studies?

Discrepancies often stem from microenvironmental factors (e.g., stromal interactions) or drug metabolism differences. Advanced approaches include:

  • Pharmacodynamic profiling : Compare target engagement in vitro (e.g., IC50 values) with in vivo tumor lysate analysis .
  • Multi-omics integration : Correlate transcriptomic or proteomic data with efficacy metrics to identify compensatory pathways .
  • Mathematical modeling : Use pharmacokinetic/pharmacodynamic (PK/PD) models to simulate drug exposure-response relationships .

Q. What methodologies optimize this compound dosing schedules to overcome resistance in long-term studies?

Resistance mechanisms (e.g., feedback activation of IGF-1R) can be tackled via:

  • Intermittent dosing : Alternating this compound with other inhibitors (e.g., AZD4547) to delay adaptive responses .
  • Biomarker-driven escalation : Adjust doses based on real-time circulating tumor DNA or imaging biomarkers.
  • Combination therapy screens : High-throughput assays to identify synergistic agents (e.g., fulvestrant in ER+ models) .

Q. How should researchers design studies to assess this compound’s impact on non-canonical signaling pathways?

  • Functional proteomics : Utilize phosphoproteomic arrays or mass spectrometry to map off-target effects.
  • Single-cell RNA sequencing : Identify subpopulations with divergent pathway activation.
  • Mechanistic toxicology : Link off-target kinase inhibition (e.g., observed with AZD5363 in ) to organ-specific toxicity using transcriptomic databases .

Methodological and Analytical Guidance

Q. What statistical frameworks are most robust for analyzing this compound’s dose-response relationships?

  • Non-linear regression : Fit dose-response curves using tools like GraphPad Prism.
  • Bayesian hierarchical models : Account for inter-study variability in multi-site trials.
  • Survival analysis : Kaplan-Meier plots with log-rank tests for time-to-progression data .

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed protocols : Document batch numbers for reagents, cell line authentication, and instrument calibration.
  • Data transparency : Share raw datasets (e.g., tumor volume measurements) in public repositories.
  • Replication cohorts : Include internal validation arms in preclinical trials .

Q. What ethical and regulatory considerations apply to this compound research involving animal models?

  • IACUC approval : Align dosing and endpoint criteria with institutional guidelines (e.g., tumor size limits).
  • 3Rs compliance : Minimize animal numbers via power analysis; refine procedures to reduce distress .

Data Interpretation and Reporting

Q. How should researchers contextualize this compound findings within broader therapeutic landscapes?

  • Comparative efficacy analysis : Benchmark against standard-of-care agents (e.g., fulvestrant) using metrics like progression-free survival.
  • Clinical trial alignment : Highlight preclinical data supporting ongoing Phase I/II trials (e.g., NCT entries).
  • Limitations disclosure : Address model limitations (e.g., murine vs. human immune systems) in discussion sections .

Q. What strategies validate this compound’s target engagement in complex biological systems?

  • Chemical proteomics : Use affinity-based pulldowns to quantify target binding.
  • Imaging modalities : PET tracers or fluorescent probes to visualize drug distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD9362
Reactant of Route 2
AZD9362

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.